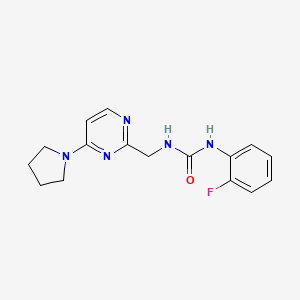

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a urea derivative featuring a 2-fluorophenyl group linked via a methylene bridge to a pyrimidin-2-yl ring substituted with a pyrrolidin-1-yl group at the 4-position.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O/c17-12-5-1-2-6-13(12)20-16(23)19-11-14-18-8-7-15(21-14)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXARJYMZXAQVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the pyrimidinyl-pyrrolidinyl intermediate: This step involves the reaction of 4-chloropyrimidine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.

Introduction of the fluorophenyl group: The intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a urea linkage, a fluorophenyl group, and a pyrimidine derivative, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications.

Antiproliferative Properties

Research has shown that compounds similar to 1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a series of diarylurea derivatives and evaluated their effects on the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain derivatives demonstrated potent growth inhibition across multiple cancer types, suggesting that the urea moiety plays a crucial role in enhancing anticancer activity .

In Vitro Studies

A notable study involved synthesizing this compound analogs and testing their antiproliferative effects on various cancer cell lines. The results indicated that certain compounds exhibited high mean percentage inhibition values at low concentrations, highlighting their potential as effective anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SK-MEL-5 (Melanoma) | 5.0 | Apoptosis induction |

| Compound B | A498 (Renal) | 7.5 | Cell cycle arrest at G1 |

| Compound C | MDA-MB-468 (Breast) | 6.0 | Apoptosis induction |

Neurological Applications

In addition to its anticancer properties, compounds similar to this compound have been investigated for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders. The modulation of GPCRs can lead to improved therapeutic outcomes in conditions such as anxiety and depression .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Key Observations :

- Linker Flexibility : The target compound’s methylene bridge may improve conformational flexibility compared to rigid direct-attachment analogs like 8i and 8d .

- Aryl Group Effects: The 2-fluorophenyl group in the target compound introduces steric and electronic differences versus 4-cyanophenyl (8d) or 4-CF3-phenyl (8i), which may alter receptor binding .

- Pyrimidine Substitution : The 4-pyrrolidin-1-yl group is conserved in 8i and 8d, suggesting its critical role in allosteric modulation .

Pharmacological and Binding Affinity Comparisons

While specific activity data for the target compound is unavailable, insights from structurally related compounds are instructive:

- 8d (4-Cyanophenyl analog): Exhibited superior binding affinity (KB = 0.8 µM) and cooperativity (α = 3.2) at CB1, outperforming earlier leads like PSNCBAM-1 .

- 8i (4-CF3-phenyl analog) : Demonstrated moderate activity (KB = 1.5 µM), attributed to the CF3 group’s lipophilicity, which may reduce solubility .

- Thiazolyl-pyrimidine hybrids (14f–14j) : Showed dual BRAF/HDAC inhibition (IC50 = 10–50 nM), but their bulkier structures limit CNS penetration compared to the target compound .

Inferred Properties for Target Compound :

- The 2-fluorophenyl group’s smaller size and electronegativity may enhance solubility and hydrogen-bonding interactions relative to 8d and 8i.

- The methylene linker could improve membrane permeability versus thiazole-linked analogs (14f–14j).

Structure-Activity Relationship (SAR) Insights

- Pyrimidine Substitution: The 4-pyrrolidin-1-yl group is optimal for CB1 modulation, as seen in 8d and 8i. Replacing pyrrolidinyl with piperidinyl or cyclopropylamino (as in 8q–8t ) reduces potency .

- Aryl Group Position: 4-Cyanophenyl (8d) outperforms 2-fluorophenyl in binding, but fluorination at the 2-position may confer metabolic stability .

- Linker Design : Direct attachment (8d, 8i) versus methylene bridging (target compound) affects conformational freedom and target engagement .

Biological Activity

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H18FN5O

- Molecular Weight : 303.34 g/mol

- CAS Number : Not specified in the search results.

The structure features a urea moiety linked to a pyrimidine and a fluorophenyl group, which are critical for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Case Study: Kinase Inhibition

A study focusing on pyrimidine derivatives demonstrated that certain analogs could inhibit kinases such as IKK-2, which is involved in inflammatory responses and cancer cell survival. The most potent compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects against cancer cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrrolidine derivatives have been noted for their antibacterial and antifungal activities, which may extend to this compound.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.067 | C. albicans |

This table illustrates the minimum inhibitory concentrations (MIC) of related compounds against common pathogens, suggesting that modifications on the pyrrolidine or phenyl rings can enhance antimicrobial efficacy .

Inhibition of Enzymatic Activity

Pyrimidine derivatives have also been studied for their ability to inhibit enzymes such as epoxide hydrolase (sEH). Inhibitors of sEH are of interest due to their role in modulating inflammatory processes.

Research Findings

A recent study reported that certain pyrimidine-based compounds exhibited IC50 values ranging from 16.2 to 50.2 nmol/L against sEH, indicating their potential as anti-inflammatory agents .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the urea and pyrimidine moieties can significantly impact potency and selectivity towards targeted biological pathways.

Table 2: Structure–Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.